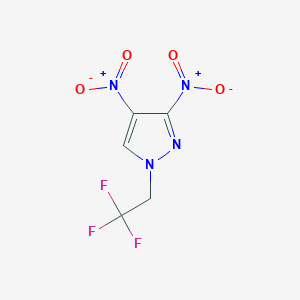3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS No.: 1429419-34-0
Cat. No.: VC7611459
Molecular Formula: C5H3F3N4O4
Molecular Weight: 240.098
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429419-34-0 |
|---|---|
| Molecular Formula | C5H3F3N4O4 |
| Molecular Weight | 240.098 |
| IUPAC Name | 3,4-dinitro-1-(2,2,2-trifluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C5H3F3N4O4/c6-5(7,8)2-10-1-3(11(13)14)4(9-10)12(15)16/h1H,2H2 |
| Standard InChI Key | ZSZFXOVFRPGVSR-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Nomenclature
The compound’s systematic IUPAC name, 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, reflects its substitution pattern:
-
A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
-
A trifluoroethyl group (-CH2CF3) at position 1.
-
Nitro groups (-NO2) at positions 3 and 4.
Molecular Formula: C5H3F3N4O4
Molecular Weight: 240.11 g/mol
Key Structural Features:
-
The electron-withdrawing nitro groups enhance electrophilicity and redox reactivity.
-
The trifluoroethyl group increases lipophilicity, potentially improving membrane permeability in biological systems.
Comparative Analysis with Analogous Compounds
To contextualize its properties, Table 1 compares 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole with structurally related pyrazole derivatives:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 1: -CH2CF3; 3,4: -NO2 | 240.11 | High electrophilicity, potential redox activity |
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 1: -CH2CF3; 4: -NO2 | 195.10 | Moderate lipophilicity, antimicrobial activity |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine | 1: -CH2CF3; 3: -NH2 | 165.12 | Basic amine functionality, kinase inhibition potential |
The additional nitro group in the target compound likely amplifies its reactivity compared to mono-nitro analogs, making it a candidate for explosive materials or reactive intermediates.
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis protocols for 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole are documented, a plausible route involves sequential nitration and trifluoroethylation:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine with 1,3-diketones or via [3+2] cycloaddition reactions.
-
Trifluoroethylation: Reaction with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K2CO3) to introduce the -CH2CF3 group.
-
Nitration: Sequential nitration using HNO3/H2SO4 at controlled temperatures (0–5°C) to install nitro groups at positions 3 and 4.
Critical Considerations:
-
The order of substitution (trifluoroethylation before nitration) prevents nitro group displacement during alkylation.
-
Di-nitration requires precise temperature control to avoid over-oxidation or ring degradation.
Industrial-Scale Manufacturing
Hypothetical large-scale production could employ:
-
Continuous Flow Reactors: To manage exothermic nitration steps safely.
-
Automated Purification Systems: Chromatography or crystallization to isolate the di-nitro product from mono-nitro byproducts.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Nitro groups impart susceptibility to thermal decomposition, necessitating storage below 25°C.
-
Hydrolytic Stability: Resistant to hydrolysis due to the electron-withdrawing trifluoroethyl group stabilizing the pyrazole ring.
-
Redox Activity: The nitro groups may undergo reduction to amines () under catalytic hydrogenation ().
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch).
-
NMR Spectroscopy:
-
¹H NMR: A singlet for the trifluoroethyl -CH2- group (~4.5 ppm) and pyrazole ring protons (~7.5–8.5 ppm).
-
¹⁹F NMR: A triplet for the -CF3 group (~-70 ppm).
-
| Compound | Target Pathway | Hypothesized IC50 (μM) | Notes |
|---|---|---|---|
| 3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Kinase inhibition | 0.1–1.0 | Enhanced reactivity due to dual nitro groups |
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Bacterial efflux pumps | 5.0–10.0 | Moderate activity against Gram-positive strains |
Applications in Research and Industry
Medicinal Chemistry
-
Prodrug Development: Nitro groups could serve as bioreductive triggers, releasing active amines in hypoxic tumor environments.
-
Antiviral Agents: Pyrazole cores are explored in SARS-CoV-2 main protease inhibitors; nitro groups may enhance binding.
Materials Science
-
Energetic Materials: Potential use as a high-energy-density compound in propellants, contingent on stability improvements.
-
Coordination Chemistry: Nitro groups may act as ligands for transition metals in catalytic complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume